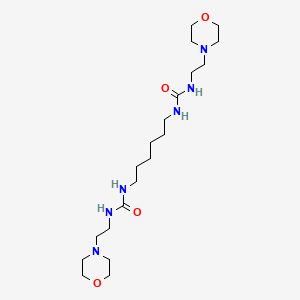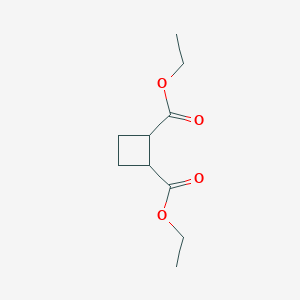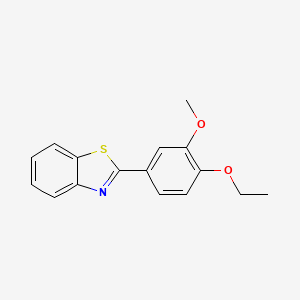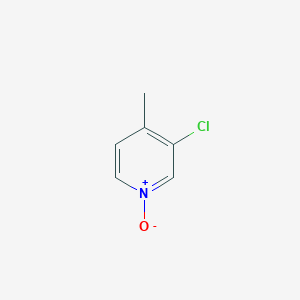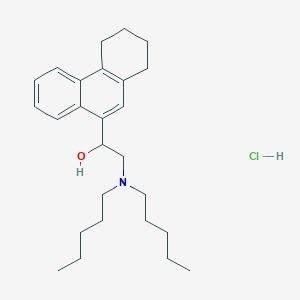
9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tétrahydrophénanthrène est un composé organique complexe doté d'une structure unique combinant un noyau tétrahydrophénanthrène avec un substituant diamylamino et hydroxylethyl
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du chlorhydrate de 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tétrahydrophénanthrène implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une approche courante consiste à commencer par le noyau tétrahydrophénanthrène, qui est ensuite fonctionnalisé par une série de réactions pour introduire les groupes diamylamino et hydroxylethyl. L'étape finale implique la formation du sel chlorhydrate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques optimisées pour garantir un rendement et une pureté élevés. Cela comprend souvent l'utilisation de techniques avancées telles que les réacteurs à flux continu et les plateformes de synthèse automatisée pour rationaliser le processus et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tétrahydrophénanthrène peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxylethyl peut être oxydé pour former un composé carbonylé.
Réduction: Le groupe diamylamino peut être réduit pour former une amine primaire.
Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxylethyl.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution: Des nucléophiles tels que le méthylate de sodium (NaOMe) et le tert-butylate de potassium (KOtBu) peuvent être utilisés.
Principaux produits formés
Oxydation: Formation d'une cétone ou d'un aldéhyde.
Réduction: Formation d'une amine primaire.
Substitution: Formation de divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le chlorhydrate de 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tétrahydrophénanthrène a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie: Investigé pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tétrahydrophénanthrène implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité des enzymes impliquées dans l'inflammation ou la prolifération cellulaire, exerçant ainsi des effets anti-inflammatoires ou anticancéreux.
Applications De Recherche Scientifique
9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de 9-(2-diallylaminoéthyl)adénine: Structure similaire mais avec des substituants différents.
Oxime de 9-anthraldéhyde: Partage une structure de base similaire mais avec des groupes fonctionnels différents.
Unicité
Le chlorhydrate de 9-(2-(diamylamino)-1-hydroxyethyl)-1,2,3,4-tétrahydrophénanthrène est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
5416-77-3 |
|---|---|
Formule moléculaire |
C26H40ClNO |
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
2-(dipentylamino)-1-(1,2,3,4-tetrahydrophenanthren-9-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C26H39NO.ClH/c1-3-5-11-17-27(18-12-6-4-2)20-26(28)25-19-21-13-7-8-14-22(21)23-15-9-10-16-24(23)25;/h9-10,15-16,19,26,28H,3-8,11-14,17-18,20H2,1-2H3;1H |
Clé InChI |
VVKWWYCDQUVEIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)CC(C1=CC2=C(CCCC2)C3=CC=CC=C31)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





